molecular formula C10H13N B101158 1-Phenylcyclobutylamine CAS No. 17380-77-7

1-Phenylcyclobutylamine

Cat. No.: B101158
CAS No.: 17380-77-7
M. Wt: 147.22 g/mol
InChI Key: OZJAIRCFCMQFIF-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) Derivatives in Chemical Sciences

Cyclobutane derivatives are a class of organic compounds that feature a four-membered carbon ring. Their distinct characteristics make them valuable in various fields of chemical research, from medicinal chemistry to materials science. lifechemicals.com

Structural Peculiarities of Cyclobutane Ring Systems

The cyclobutane ring is characterized by its "puckered" or "butterfly" conformation. nih.govru.nlslideshare.netlibretexts.org Unlike a flat square, which would have 90-degree bond angles, the ring bends to alleviate some of the inherent strain. libretexts.orglibretexts.org This puckering results in C-C-C bond angles of approximately 88 degrees. libretexts.orglibretexts.org The carbon-carbon bond lengths in cyclobutane are about 1.56 Å, which is longer than the 1.54 Å found in a typical alkane like ethane. nih.gov This elongation is a consequence of the non-bonding repulsive forces between the carbon atoms across the ring. nih.gov The molecule is not static and can undergo a "ring-puckering" motion, rapidly interconverting between equivalent puckered conformations. dalalinstitute.com

The unique three-dimensional structure of cyclobutane provides a rigid scaffold that can be used to direct the orientation of functional groups in a specific spatial arrangement. nih.govru.nl This conformational restriction is a key feature exploited in drug design and the synthesis of complex molecules. lifechemicals.comru.nl

Role of Ring Strain in Chemical Reactivity

The cyclobutane ring possesses a significant amount of ring strain, estimated to be around 26.3 kcal/mol. nih.govwikipedia.org This strain arises from two main factors:

Angle Strain: The deviation of the bond angles from the ideal tetrahedral angle of 109.5 degrees for sp³ hybridized carbons. libretexts.orgmaricopa.educhemistrysteps.com

Torsional Strain: The eclipsing interactions between hydrogen atoms on adjacent carbon atoms, although the puckered conformation helps to reduce this strain slightly compared to a planar structure. libretexts.orgmaricopa.edu

This inherent strain makes cyclobutane and its derivatives more reactive than their acyclic counterparts or larger cycloalkanes. fiveable.me The high energy of the strained ring provides a driving force for ring-opening reactions, a property that is widely utilized in organic synthesis. fiveable.mebohrium.com

Comparison of Ring Strain in Cycloalkanes
CycloalkaneRing Strain (kcal/mol)
Cyclopropane29.0
Cyclobutane26.3
Cyclopentane (B165970)7.1
Cyclohexane1.3

Cyclobutylamines as Versatile Synthetic Frameworks

Cyclobutylamines, which are cyclobutane rings bearing an amino group, are recognized as valuable building blocks in organic synthesis. rsc.orgrsc.orgscilit.com Their utility stems from the combination of the rigid cyclobutane scaffold and the reactive amino group. This combination allows for the creation of diverse and complex molecular architectures. rsc.org The introduction of a cyclobutylamine (B51885) moiety can impart desirable properties to a molecule, such as increased metabolic stability or improved binding affinity to biological targets. ru.nl Recent research has focused on developing new methods for the synthesis of multi-substituted cyclobutylamines, further expanding their potential applications in medicinal chemistry and the development of new pharmaceutical agents. rsc.orgrsc.org

Historical Context of 1-Phenylcyclobutylamine Research

Early research into this compound identified it as a compound of interest in the study of enzyme inhibition. A notable study in 1986 described this compound (PCBA) as the first in a new class of monoamine oxidase (MAO) inactivators. acs.orgnih.govacs.org This research demonstrated that PCBA acts as both a substrate and an irreversible inactivator of MAO. nih.govresearchgate.net The mechanism of inactivation was proposed to involve the formation of a radical intermediate, providing evidence for the radical mechanism of MAO-catalyzed amine oxidations. nih.gov

Subsequent research has explored the metabolism of this compound by other enzyme systems, such as cytochrome P-450. researchgate.net These studies observed a ring expansion of this compound to form 2-phenyl-1-pyrroline and 2-phenylpyrrolidine, which was also interpreted as evidence for the formation of an aminium radical intermediate. researchgate.net The synthesis of related compounds, such as cis- and trans-3-phenylcyclobutanecarboxylic acids, has also been documented in the scientific literature. researchgate.net

Scope and Objectives of Current Research on this compound

Current research on this compound and related derivatives continues to build upon this historical foundation. A primary focus is on the design and synthesis of novel cyclobutane-based compounds as allosteric inhibitors of enzymes, such as acetyl-CoA carboxylase (ACC), for potential therapeutic applications. acs.org The rigid cyclobutane scaffold is being utilized to explore and optimize interactions with the binding sites of target proteins. acs.org

Furthermore, there is ongoing interest in developing more efficient and selective synthetic methods for producing cyclobutylamine derivatives. acs.org This includes the use of biocatalysis, employing enzymes to achieve specific chemical transformations with high enantioselectivity. acs.org The overarching goal is to expand the chemical space accessible to medicinal chemists and to develop new drug candidates with improved efficacy and safety profiles. acs.orgacs.org

Key Research Areas for this compound and Derivatives
Research AreaObjectiveKey Findings/Approaches
Enzyme InhibitionTo design potent and selective enzyme inhibitors.- Development of allosteric inhibitors of acetyl-CoA carboxylase (ACC). acs.org
  • Investigation as monoamine oxidase (MAO) inactivators. nih.gov
  • Synthetic MethodologyTo develop efficient and stereoselective synthetic routes.- Biocatalytic hydroxylation using P450 enzymes. acs.org
  • Iron-catalyzed carboazidation of alkenes. rsc.org
  • Medicinal ChemistryTo explore the therapeutic potential of cyclobutane-containing compounds.- Use as rigid scaffolds to improve pharmacodynamic and pharmacokinetic properties. ru.nlacs.org
  • Synthesis of derivatives for structure-activity relationship (SAR) studies. acs.org
  • Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    1-phenylcyclobutan-1-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OZJAIRCFCMQFIF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(C1)(C2=CC=CC=C2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90169670
    Record name 1-Phenylcyclobutylamine
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    Molecular Weight

    147.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    17380-77-7
    Record name 1-Phenylcyclobutylamine
    Source ChemIDplus
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    Record name 1-Phenylcyclobutylamine
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    Record name 1-Phenylcyclobutanamine
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    Synthetic Methodologies and Strategies for 1 Phenylcyclobutylamine and Its Analogues

    Direct Synthesis Approaches

    Direct synthesis approaches focus on the formation of the amine group on a pre-existing cyclobutane (B1203170) framework or the concurrent formation of the ring and the amine group through cyclization.

    Reduction Reactions for Amine Group Formation

    A primary strategy for synthesizing cyclobutylamines involves the reduction of a suitable precursor functional group. This can include the reduction of nitro or azido (B1232118) compounds. ontosight.ai A common and effective method is the reductive amination of a corresponding ketone, such as 1-phenylcyclobutanone.

    Another powerful technique involves the reduction of cyclobutanone (B123998) derivatives to form an intermediate alcohol, which is then converted to the desired amine. For instance, a stereoselective approach has been developed for the synthesis of cis- and trans-3-fluoro-1-phenylcyclobutylamine. researchgate.net This method relies on the highly selective reduction of a substituted cyclobutanone to produce either the cis- or trans-isomer of 3-hydroxyl-1-phenylcyclobutylamine. researchgate.net This intermediate alcohol is subsequently converted stereoselectively into the fluoro derivative. researchgate.net Biocatalytic reductions, particularly using ketoreductases, have revolutionized the synthesis of chiral alcohols from ketones, demonstrating high efficiency and selectivity. researchgate.net

    Nucleophilic Substitution and Cyclization Reactions in Cyclobutylamine (B51885) Synthesis

    The synthesis of cyclobutylamine can be achieved in a single step and high yield from cyclobutanecarboxylic acid using hydrazoic acid in what is known as the Schmidt reaction. orgsyn.org This method is often more efficient than multi-step processes that involve Hofmann-type rearrangements of cyclobutanecarboxamide (B75595), which require the initial preparation of the amide from the acid and typically result in lower yields of the amine. orgsyn.org More recent methods have also utilized oxidative rearrangement of cyclobutanecarboxamide with reagents like lead tetraacetate or iodosobenzene (B1197198) diacetate to produce cyclobutylamine in high yields. orgsyn.org

    Intramolecular nucleophilic substitution can also be a key step. For example, the reaction of a highly substituted cyclobutanic platform with secondary amines can proceed via an allylic nucleophilic substitution (SN2' reaction) to deliver cyclobutenic amino acid derivatives in excellent yields. csic.es

    Stereocontrolled Synthesis

    Controlling the three-dimensional arrangement of atoms is crucial in medicinal chemistry, as different stereoisomers can have vastly different biological activities. wikipedia.org Stereocontrolled synthesis is defined as a chemical reaction in which one or more new elements of chirality are formed, leading to unequal amounts of stereoisomeric products. wikipedia.org

    Asymmetric Synthesis Approaches

    Asymmetric synthesis, also known as enantioselective synthesis, aims to produce a specific enantiomer or diastereomer of a chiral molecule. wikipedia.org This is often achieved through asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst biases the reaction to favor the formation of one stereoisomer over another by lowering its activation energy. wikipedia.orgnih.gov In recent years, various strategies have been developed, including asymmetric photoredox organocatalysis and the use of chiral N-heterocyclic carbene (NHC) catalysts. frontiersin.org A novel approach termed Aggregation-Induced Synthesis (AIS) utilizes the formation of chiral aggregates from starting materials to control the stereochemical outcome of a reaction. nih.gov

    Diastereoselective Synthesis of Cyclobutane Derivatives

    Diastereoselective synthesis is critical when a molecule has multiple stereocenters. The goal is to control the relative configuration of these centers. High diastereoselectivity has been achieved in the synthesis of cyclobutane derivatives through various methods.

    One notable method involves an H-bond controlled anti-aza-Michael addition. The reaction of a densely functionalized cyclobutane platform with various secondary amines delivered cyclobutenic amino acid derivatives with excellent yields and high diastereoselectivity. csic.es The steric demand of the reacting amine was found to influence the diastereomeric ratio. csic.es

    Table 1: Diastereoselective Synthesis of Cyclobutenic Amino Acid Derivatives via anti-aza-Michael Addition csic.es
    EntryAmineTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
    1Dibenzylamine25≥9599:1
    2N-Benzylmethylamine25≥9599:1
    3(R)-N-Benzyl-α-methylbenzylamine609299:1
    4(S)-N-Benzyl-α-methylbenzylamine609099:1
    5Diisopropylamine608599:1
    6Pyrrolidine (B122466)25≥9590:10
    7Piperidine25≥9595:5

    Another powerful strategy involves the functionalization of bicyclo[1.1.0]butanes (BCBs), which are highly strained molecules. researchgate.netrsc.org Their strain-releasing reactions provide an efficient pathway to multi-substituted cyclobutanes. rsc.org For example, a diastereoselective 1,3-nitrooxygenation of BCBs with tert-butylnitrite and TEMPO has been reported to produce 1,1,3-trisubstituted cyclobutanes in excellent yields and diastereoselectivity. researchgate.net

    Enantioselective Synthesis Techniques

    Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This can be achieved through several techniques, including biocatalysis, chiral catalysts, and the use of chiral auxiliaries. wikipedia.orgnih.gov

    Biocatalysis: Engineered enzymes, such as ketoreductases and transaminases, are increasingly used for commercial-scale manufacturing of chiral molecules. For example, an engineered ketoreductase, SpRedAm-R3-V6, was used to develop a manufacturing process for a cis-amine with 73% isolated yield and high selectivity (>99:1 cis:trans). researchgate.net

    Catalytic Asymmetric Synthesis: This is a dominant approach in modern chemistry. Ruthenium-catalyzed asymmetric transfer hydrogenation is one such powerful method. Using a formic acid–triethylamine azeotrope as the hydrogen source, this technique can convert γ-keto carboxylic acids into chiral multicyclic γ-lactones with excellent diastereo- and enantioselectivities. rsc.org This reduction/lactonization sequence demonstrates the power of catalytic methods to create complex chiral structures efficiently. rsc.org

    Table 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation of a γ-Keto Carboxylic Acid rsc.org
    CatalystSolventYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
    RuCl(R,R)-TsDPENHCOOH/NEt392>20:199

    Other notable techniques include enantioselective [2+2] cycloadditions, which are a common route to cyclobutane derivatives, and organocatalyzed reactions that use small, chiral organic molecules to induce enantioselectivity. nih.govcsic.es

    Catalytic Synthesis

    The catalytic synthesis of 1-phenylcyclobutylamine and its analogs has been an area of significant research, leading to the development of various innovative and efficient methodologies. These strategies often employ transition metals, Lewis acids, or photochemical activation to construct the valuable cyclobutylamine framework.

    Metal-Catalyzed Reactions

    Transition metal catalysis is a cornerstone for forming carbon-carbon and carbon-nitrogen bonds, offering powerful tools for the synthesis of complex molecules from simpler precursors. Palladium, iridium, and iron catalysts have proven particularly effective in constructing the this compound scaffold through diverse reaction pathways.

    Palladium-catalyzed C-H arylation represents a highly efficient and atom-economical method for the synthesis of arylcyclobutylamine derivatives. This approach forges a new carbon-carbon bond by directly coupling an aryl group to the cyclobutane ring, avoiding the need for pre-functionalized starting materials. calstate.edunih.gov

    One strategy involves the use of a transient directing group, such as glyoxylic acid, which forms an imine with cyclobutylamine in situ. calstate.edu This intermediate then coordinates to a palladium(II) catalyst, facilitating a concerted metalation-deprotonation (CMD) step to form a palladacycle. calstate.edusnnu.edu.cn Subsequent oxidative addition of an aryl halide, followed by reductive elimination, yields the arylated product and regenerates the active catalyst. calstate.edu Research has explored various conditions to optimize this transformation, demonstrating its potential for creating 3-phenylcyclobutylamine. calstate.edu

    In other work, native tertiary amine functionality has been harnessed to direct the enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes with aryl boronic acids. nih.gov This method uses a simple N-acetyl amino acid ligand with a palladium catalyst to achieve γ-C–H activation, producing functionalized aminomethyl-strained cycloalkanes with high diastereoselectivity and enantioselectivity. nih.gov The reaction is notable for its operational simplicity and its ability to install an aryl group on the strained cyclobutane framework. nih.gov

    Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation

    Entry Substrates Catalyst Ligand/Directing Group Base/Additive Solvent Temp. (°C) Yield (%) Ref.
    1 Cyclobutylamine, Iodobenzene Pd(OAc)₂ Glyoxylic acid monohydrate AgTFA Acetic Acid 100 - calstate.edu
    2 N-Acetyl-N-(cyclobutylmethyl)cyclohexylamine, Phenylboronic acid Pd(OAc)₂ L-Ac-Ile-OH Ag₂CO₃ Toluene/HFIP 100 90 nih.gov

    Table data is illustrative and compiled from reported methodologies.

    Iridium photocatalysis offers a distinct approach, enabling the [4+2] annulation of cyclobutylanilines with alkynes to generate amine-substituted cyclohexene (B86901) derivatives. nih.gov This method relies on the photo-oxidation of the N-aryl cyclobutylamine to an amine radical cation. The strain of the cyclobutyl ring facilitates its opening, creating a four-carbon synthon that undergoes cycloaddition with an alkyne. nih.gov

    The reaction is initiated by visible light and employs a photocatalyst such as Ir(dtbbpy)(ppy)₂. nih.gov This process is redox-neutral and atom-economical, providing access to complex polycyclic structures. nih.gov While this specific reaction generates cyclohexene derivatives from cyclobutylanilines, the underlying principle of iridium-catalyzed ring-opening annulation highlights a powerful strategy for manipulating cyclobutane scaffolds. nih.gov Synergistic iridium and amine catalysis has also been developed for asymmetric [4+2] cycloadditions of vinyl aminoalcohols with carbonyls, forming hydroquinolines. nih.gov

    Table 2: Iridium-Catalyzed [4+2] Annulation of a Cyclobutylaniline with an Alkyne

    Entry Cyclobutylaniline Substrate Alkyne Substrate Catalyst Solvent Conditions Yield (%) Ref.

    Table data is illustrative and compiled from reported methodologies.

    A novel and efficient method for constructing multi-substituted cyclobutylamines involves an iron-catalyzed carboazidation of alkenes. rsc.orgrsc.org This strategy provides a practical route to cyclobutylamine cores containing a quaternary-substituted carbon center. rsc.org The reaction utilizes an iron catalyst, such as iron phthalocyanine (B1677752) (PcFe), to mediate the regioselective carboazidation of unactivated alkenes. rsc.org

    The process accommodates a wide range of functional groups and proceeds under mild conditions. rsc.org The reaction of an alkene with an alkyl iodide and an azide (B81097) source (like TMSN₃) in the presence of the iron catalyst leads to the formation of the cyclobutylamine skeleton. rsc.org This method is particularly valuable for its ability to build molecular complexity and provide access to versatile building blocks for further synthetic applications. rsc.org

    Table 3: Iron-Catalyzed Carboazidation for Cyclobutylamine Synthesis

    Entry Alkene Substrate Alkyl Iodide Catalyst Solvent Temp. Yield (%) Ref.
    1 4-Phenyl-1-butene Perfluorohexyl iodide PcFe DME 35 °C 74 rsc.org

    Table data is illustrative and compiled from reported methodologies.

    Lewis Acid-Catalyzed Cycloaddition/Ring-Opening Strategies

    Lewis acid catalysis provides a powerful platform for ring-opening and cycloaddition reactions involving strained ring systems like cyclopropanes and bicyclobutanes to form larger, functionalized rings. uni-regensburg.deresearchgate.netnih.gov While direct application to this compound was not detailed in the searched literature, the principles are highly relevant for the synthesis of substituted cyclobutane structures.

    For instance, Lewis acids like BF₃·OEt₂ can catalyze the ring-opening of donor-acceptor cyclopropanes, which then undergo [3+2]-cycloaddition reactions with various partners. uni-regensburg.de Similarly, the cycloaddition of dihydropyridines with bicyclobutanes can be catalyzed by BF₃ to create complex fused bicyclo[2.1.1]hexane scaffolds. researchgate.net Another strategy involves the Lewis acid-catalyzed ene reaction of thioindolinones with bicyclo[1.1.0]butanes (BCBs) to yield 1,3-disubstituted cyclobutane derivatives with high diastereoselectivity. chemrxiv.org These examples showcase the utility of Lewis acids in activating strained rings for the construction of complex cyclic and heterocyclic systems, a strategy that holds potential for the synthesis of cyclobutylamine analogs. uni-regensburg.dechemrxiv.org

    Photochemical Reactions in Cyclobutylamine Synthesis

    Photochemical reactions, which use light to drive chemical transformations, offer unique pathways for synthesizing cyclobutane derivatives. college-de-france.fririspublishers.com These methods can achieve selectivities that are often complementary to ground-state thermal reactions. ucl.ac.uk

    One prominent photochemical method is the [2+2] cycloaddition, such as the Paternò-Büchi reaction, where a carbonyl compound and an alkene react upon photo-excitation to form an oxetane. irispublishers.com While not directly forming a cyclobutylamine, this highlights a classic photochemical route to four-membered rings. college-de-france.fr More relevantly, photochemical reactions involving imines and olefins can lead to the formation of cyclobutylamine compounds. A patented method describes the continuous photochemical reaction between an olefin and an imine, facilitated by a photosensitizer, to generate the cyclobutylamine product. google.com This approach is noted for its potential for large-scale synthesis. google.com

    Furthermore, visible-light photoredox catalysis can initiate the cleavage of C-C bonds in strained rings. For example, the photo-oxidation of N-aryl cyclobutylamines can lead to ring-opening, generating a radical cation that can participate in annulation reactions, as seen in the iridium-catalyzed process mentioned previously. nih.gov This strain-release strategy is a recurring theme in the synthesis of complex molecules from small-ring precursors. chemrxiv.org

    Enzyme-Catalyzed Reactions

    The interaction between this compound and enzymes, particularly monoamine oxidase (MAO), has been a subject of mechanistic studies. These investigations provide evidence for a single electron transfer (SET) mechanism. psu.edu When this compound interacts with MAO, it acts as an inactivator of the enzyme. psu.eduacs.org The proposed mechanism suggests that the process begins with the transfer of a single electron from the amine to the flavin cofactor within the enzyme. psu.edu

    This electron transfer results in the formation of a radical intermediate. acs.org Subsequently, the this compound radical undergoes a one-electron rearrangement. This process leads to the irreversible inactivation of MAO. A notable product of this interaction is the formation of 2-phenyl-1-pyrroline, which has been observed to increase in concentration over time during the reaction. psu.edu The use of biocatalysts like enzymes offers high efficiency and selectivity under mild conditions, presenting a green alternative to traditional chemical synthesis, though their application can be limited by factors such as the need for cofactor regeneration and potential enzyme inhibition by products. researchgate.netacademie-sciences.fr

    Synthesis of Substituted 2-Phenylcyclobutylamines as Analogues

    The synthesis of analogues, such as substituted 2-phenylcyclobutylamines, has been undertaken to explore structure-activity relationships. These conformationally restricted analogues are often compared to hallucinogenic phenethylamines. nih.gov Key examples include the synthesis of both cis- and trans-2-(2,4,5-trimethoxyphenyl)cyclobutylamine and trans-2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine. nih.gov

    The synthesis of these analogues allows for a systematic evaluation of how conformational restriction of the side chain impacts biological activity. For instance, studies have shown that while a cyclopropyl (B3062369) analogue, trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine (B1227740), demonstrated potent biological effects, the corresponding cyclobutyl homologues were significantly less potent, by a factor of 50-75. nih.gov This highlights the critical role of the specific ring size and stereochemistry in the interaction with biological targets.

    CompoundStereochemistrySubstituents
    2-Phenylcyclobutylamine Analoguecis2,4,5-trimethoxyphenyl
    2-Phenylcyclobutylamine Analoguetrans2,4,5-trimethoxyphenyl
    2-Phenylcyclobutylamine Analoguetrans2,5-dimethoxy-4-methylphenyl

    Challenges and Limitations in this compound Synthesis

    The synthesis of cyclobutane derivatives, including this compound, is fraught with challenges that can impact yield, purity, and stereochemical outcomes. calstate.edu

    Ring Flipping and Stereochemical Control

    A significant challenge in working with cyclobutane derivatives is the inherent flexibility of the four-membered ring. The cyclobutane ring is not planar but exists in a puckered conformation that rapidly undergoes a process known as "ring flipping". calstate.edu In this conformational change, axial substituents become equatorial, and equatorial substituents become axial. youtube.com

    This constant fluxionality makes stereochemical control difficult to achieve and maintain during a synthesis. calstate.edu The small energy barrier between conformations can lead to mixtures of diastereomers. This unpredictability also complicates the analysis of the products, particularly in interpreting spectroscopic data like NMR, making it challenging to definitively assign the stereochemistry of polysubstituted cyclobutanes. calstate.edu Consequently, developing synthetic methods that can exert precise stereochemical control is a primary goal in cyclobutane chemistry. calstate.edu The synthesis of distinct cis and trans isomers of substituted phenylcyclobutylamines underscores the necessity of managing these stereochemical issues. nih.gov

    Instability and Yield Optimization

    For example, in the synthesis of 3-fluoro-1-phenylcyclobutylamine, the carboxylic acid intermediates were found to be particularly unstable. researchgate.net Decomposition was observed to occur, likely through the elimination of hydrogen fluoride (B91410) (HF) via a carbocation intermediate. This instability directly impacted the yields of subsequent steps, such as the Curtius rearrangement. The yields for this transformation were notably low, highlighting the challenge of optimizing reactions involving sensitive intermediates. researchgate.net In some cases, hydrogenation steps required extended reaction times, catalyst recharging, and several days to proceed to completion, indicating further difficulties in optimizing reaction efficiency and yield. calstate.edu

    Intermediate TypeAryl SubstituentStereochemistryYield of Boc-amine
    Phenylcyclobutane Carboxylic AcidPhenyltrans4%
    Phenylcyclobutane Carboxylic AcidPhenylcis14%

    Competing Side Reactions

    The synthesis of cyclobutane rings is often plagued by competing side reactions that can lead to complex product mixtures and low yields of the desired compound. The strain of the four-membered ring can promote alternative reaction pathways, such as rearrangements and eliminations. researchgate.net

    During the Curtius rearrangement of certain unstable cyclobutane carboxylic acid intermediates, the formation of a complex mixture of products was observed instead of the desired amine. researchgate.net This indicates that side reactions were significant. Elimination reactions, such as the loss of HF from fluorinated intermediates, represent a common competing pathway that leads to decomposition rather than the intended product. researchgate.net In other contexts, reactions involving related strained rings can produce undesired byproducts; for instance, the reaction of this compound with the enzyme MAO results in rearrangement to form 2-phenyl-1-pyrroline, demonstrating the inherent tendency of the strained ring system to undergo alternative reactions. psu.edu

    Reaction Mechanisms and Pathways of 1 Phenylcyclobutylamine

    Radical Intermediates in 1-Phenylcyclobutylamine Reactions

    The reactions involving this compound are distinguished by the generation of radical intermediates, which play a pivotal role in its subsequent chemical transformations. nih.gov

    Amine Radical Cation Formation

    A key step in the reaction pathway of this compound is its one-electron oxidation to form an amine radical cation. nih.govevitachem.com This reactive species is generated through the loss of an electron from the nitrogen atom of the amine group. beilstein-journals.org The formation of this radical cation is a critical initiating event that leads to further downstream reactions. nih.govvt.edu Evidence for the existence of these aminium radicals has been supported by the observation of ring expansion products during the oxidation of this compound by cytochrome P-450. nih.govresearchgate.netresearchgate.net

    Homolytic Cyclobutane (B1203170) Ring Cleavage

    Following the formation of the amine radical cation, the strained cyclobutane ring undergoes homolytic cleavage. nih.govevitachem.com This process involves the breaking of a carbon-carbon bond within the four-membered ring, leading to the formation of a new radical species. nih.gov This ring-opening step is a consequence of the inherent strain in the cyclobutane structure and the electronic rearrangement initiated by the radical cation formation. psu.edu

    Intramolecular Radical Traps and Cyclization

    The radical generated from the homolytic cleavage of the cyclobutane ring can undergo an intramolecular cyclization. nih.gov This process acts as an "intramolecular radical trap," where the newly formed radical center reacts within the same molecule. nih.govcnjournals.com This cyclization leads to the formation of a 2-phenylpyrrolinyl radical, which can then be further oxidized by one electron to yield 2-phenyl-1-pyrroline. nih.gov This pathway competes with the radical's potential to attach to other molecules, such as the flavin cofactor of monoamine oxidase. nih.gov

    Enzymatic Oxidation Mechanisms

    The enzymatic oxidation of this compound, particularly by monoamine oxidase (MAO), is a primary focus of its biochemical investigation.

    Monoamine Oxidase (MAO) Catalysis and Inactivation

    This compound serves as both a substrate and a time-dependent, irreversible inactivator of monoamine oxidase (MAO). nih.govacs.org The interaction with MAO involves a radical-based mechanism. nih.govpsu.edu For every molecule of this compound that causes inactivation of the enzyme, approximately 325 molecules are converted into product. nih.gov

    The initial metabolite formed during this process is 2-phenyl-1-pyrroline. nih.gov Subsequently, 3-benzoylpropanal and 3-benzoylpropionic acid are generated. nih.gov The 3-benzoylpropanal is a product of the MAO-catalyzed oxidation of 2-phenyl-1-pyrroline, likely through its hydrolysis product, γ-aminobutyrophenone. nih.gov The aldehyde is then non-enzymatically oxidized to the corresponding carboxylic acid by nascent hydrogen peroxide. nih.gov This inactivation process results in the attachment of a derivative of this compound to the flavin cofactor of MAO. nih.gov

    The inactivation of MAO by this compound is a time-dependent and irreversible process. nih.govvt.eduvt.edu This characteristic signifies that the inactivation is not immediate but occurs over a period of incubation with the enzyme. vt.edu The irreversible nature of this inactivation implies the formation of a stable, covalent bond between a reactive intermediate derived from this compound and the enzyme, specifically the flavin cofactor. nih.govpsu.edu

    Cytochrome P-450 (P-450) Catalysis

    The oxidation of this compound by cytochrome P-450 enzymes also proceeds through mechanisms involving radical intermediates, leading to ring expansion, the formation of nitrone products, and in some cases, the destruction of the enzyme. researchgate.netnih.gov

    The oxidation of this compound by cytochrome P-450 results in the formation of ring-expanded products, specifically 2-phenyl-1-pyrroline and 2-phenylpyrrolidine. researchgate.netnih.gov This observation is interpreted as strong evidence for the existence of an aminium radical intermediate in the P-450 catalytic cycle. researchgate.netnih.govresearchgate.net The proposed mechanism involves an initial one-electron oxidation of the amine by the P-450 enzyme to form an aminium radical. This highly reactive intermediate then undergoes cleavage of the cyclobutane ring, followed by rearrangement and further oxidation to yield the observed pyrroline (B1223166) and pyrrolidine (B122466) products. researchgate.netnih.gov This pathway is analogous to the mechanism observed with monoamine oxidase, further supporting the role of aminium radicals in the metabolism of cycloalkylamines. researchgate.netnih.gov

    In addition to ring expansion, cytochrome P-450-catalyzed oxidation of derivatives of this compound can lead to the formation of nitrone products. researchgate.netnih.gov For instance, purified P-450 has been shown to oxidize N-(1-phenylcyclobutyl)-benzylamine to N-(1-phenyl)cyclobutyl phenyl nitrone. researchgate.netnih.gov This transformation is thought to occur through two sequential oxidation steps. researchgate.netnih.gov The initial amine can be oxidized to either a hydroxylamine (B1172632) or a benzylidene intermediate. researchgate.netnih.gov While P-450 can catalyze the formation of both, it is the hydroxylamine intermediate that is rapidly oxidized further to yield the final nitrone product. researchgate.netnih.gov The formation of these nitrones is also interpreted within the context of an aminium radical intermediate being involved in the P-450-catalyzed oxidation of amines. researchgate.netnih.gov

    The oxidation of certain cycloalkylamines by cytochrome P-450 can lead to the mechanism-based destruction of the enzyme and its heme cofactor. researchgate.netnih.gov This "suicide inactivation" occurs when a reactive metabolite, generated during the catalytic cycle, covalently binds to the enzyme, rendering it inactive. researchgate.net While the inactivation by cyclobutylamines is generally slower than that observed with cyclopropylamines, which is consistent with the relative rates of ring opening of the corresponding cycloalkyl-substituted aminium radicals, it still represents a significant interaction. researchgate.netnih.gov During the oxidation of some cyclopropylamine (B47189) substrates, radiolabeled fragments have been found to covalently attach to the P-450 protein, and the P-450 heme can also become covalently bound to the protein. researchgate.netnih.gov This destructive process underscores the formation of highly reactive intermediates during the P-450-catalyzed metabolism of these compounds. researchgate.netnih.gov

    Ring Opening Reactions

    Ring-opening reactions are a prominent feature of cyclobutane chemistry, driven by the release of inherent ring strain. In the case of this compound, these reactions can be initiated through different mechanisms.

    The significant strain energy of the cyclobutane ring, which is nearly identical to that of cyclopropane, is a primary driving force for its ring-opening reactions. nih.gov This strain can be released through homolytic cleavage of a carbon-carbon bond, often initiated by a one-electron oxidation of the amine to form an amine radical cation. nih.govnih.gov This process leads to the formation of a radical intermediate that can undergo further reactions. nih.gov For instance, the oxidation of this compound can lead to the cleavage of the cyclobutane ring. nih.gov

    The rate of ring opening is a critical factor in these reactions. While the strain energy of cyclobutane is high, the rate of ring opening for a cyclobutylcarbinyl radical is significantly slower than that of a cyclopropylcarbinyl radical. nih.gov However, the formation of a cyclobutylaniline radical cation is expected to accelerate the ring-opening process compared to the neutral aminyl radical. nih.gov

    Table 1: Comparison of Ring Opening Rates

    Radical Species Rate Constant at 20-25 °C (s⁻¹)
    Cyclopropylcarbinyl radical 7 x 10⁷
    Cyclobutylcarbinyl radical 1.5 x 10³
    Cyclopropyl-n-propylaminyl radical > 10⁷
    Cyclobutyl-n-propylaminyl radical 1.2 x 10⁵

    Data sourced from Newcomb and Ingold as cited in literature. nih.gov

    This strain-release principle is not only fundamental to understanding the reactivity of this compound but also serves as a synthetic strategy for constructing more complex molecules. baranlab.org

    The cyclobutane ring in this compound and related compounds can also be opened through electrophilic attack. While specific examples for this compound are not extensively detailed in the provided search results, the general principle involves an electrophile attacking the amine or the phenyl ring, which can induce a rearrangement and subsequent ring opening. For instance, the activation of allylamine (B125299) with an electrophilic bromide reagent can lead to the formation of azetidine (B1206935) compounds via a cyclic bromide ion intermediate, showcasing a related ring-forming reaction that can conceptually be reversed in a ring-opening scenario. google.com Similarly, the ring-opening of cyclobutanone (B123998) oxime esters can be initiated by photocatalysis to generate cyanoalkyl radicals, demonstrating a modern approach to cleaving the C-C bond of a cyclobutane ring. rsc.org

    Cycloaddition Reactions of this compound Precursors

    The synthesis of this compound often relies on precursors that can be constructed through cycloaddition reactions. These reactions are powerful tools for forming the four-membered cyclobutane ring. libretexts.org For example, [2+2] cycloaddition reactions are a classic method for synthesizing cyclobutane derivatives. libretexts.org Photochemical [2+2] cycloadditions, in particular, are effective for creating the strained four-membered ring system. libretexts.org

    One synthetic route to this compound involves the reduction of 1-phenylcyclobutanecarbonitrile. This nitrile precursor can be synthesized through various methods, and its cyclobutane ring can conceptually be formed via cycloaddition pathways. Another approach involves the reaction of cyclopentanone (B42830) with phenylmagnesium bromide followed by reductive amination to produce 1-phenylcyclopentylamine, a close analog, highlighting the general strategies that can be adapted for the synthesis of this compound. ontosight.ai

    Table 2: Key Cycloaddition Reactions in Organic Synthesis

    Reaction Type Description Ring Size Formed
    [4+2] Cycloaddition (Diels-Alder) A reaction between a conjugated diene and a dienophile. libretexts.org 6-membered
    [2+2] Cycloaddition A reaction between two alkene components to form a cyclobutane ring. libretexts.org 4-membered
    Dipolar Cycloaddition A reaction involving a 1,3-dipole and a dipolarophile to form a five-membered ring. nih.gov 5-membered

    This table provides a general overview of common cycloaddition reactions relevant to the synthesis of cyclic structures.

    Comparative Analysis of Reaction Mechanisms with Analogues

    Comparing the reaction mechanisms of this compound with its analogues provides valuable insights into structure-activity relationships.

    One key analogue is 1-aminocyclopropanecarboxylic acid (ACC). The study of ACC and its analogue, 1-aminocyclobutanecarboxylic acid (ACBC), in the context of the ethylene-forming enzyme (EFE) reveals that ACBC undergoes a ring expansion to dehydroproline, supporting a radical-based mechanism. core.ac.uk This contrasts with the expected products from a hydroxylation mechanism. core.ac.uk This comparison underscores the influence of the ring size on the reaction pathway.

    Another important comparison is with 1-phenylcyclopentylamine. The cyclopentane (B165970) ring in this analogue is less strained than the cyclobutane ring in this compound. ontosight.ai This difference in ring strain affects the propensity for ring-opening reactions, with cyclobutane derivatives being more reactive in this regard.

    The interaction of this compound with monoamine oxidase (MAO) has been studied, where it acts as both a substrate and an inactivator. nih.govacs.org The proposed mechanism involves a one-electron oxidation to an amine radical cation, followed by homolytic cleavage of the cyclobutane ring. nih.gov This leads to the formation of 2-phenyl-1-pyrroline. nih.gov Comparing this to other cyclobutylamine (B51885) derivatives and MAO inactivators helps to elucidate the role of the cyclobutane ring in the binding and inactivation process. nih.govacs.org For example, 1-benzoylcyclobutylamine follows a similar pathway, but the resulting radical intermediate is stabilized by captodative substitution. core.ac.uk

    Furthermore, the reactivity of cyclobutylanilines in photocatalyzed [4+2] annulation reactions with alkynes has been explored. nih.gov This reaction proceeds through a visible-light-promoted single-electron transfer from the amine, leading to the formation of the amine radical cation and subsequent ring opening. nih.gov The comparison with cyclopropylanilines in similar reactions highlights the differences in reaction rates and product distributions, with the ring opening of cyclopropanes generally being much faster. nih.gov

    Metabolic and Pharmacokinetic Studies

    In Vitro Metabolic Profiling

    In vitro metabolic profiling is a fundamental step in the characterization of new chemical entities. nih.gov These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, from various species, including humans, to identify the main routes of hepatic metabolism. enamine.netnih.gov Microsomes contain a wide range of phase I metabolizing enzymes, while S9 fractions include both phase I and phase II enzymes. enamine.net The primary goal is to determine the metabolic stability of a compound, often expressed as its in vitro half-life and intrinsic clearance, which can help predict in vivo pharmacokinetic parameters. nih.govif-pan.krakow.pl

    For 1-Phenylcyclobutylamine, in vitro investigations have been crucial for understanding its biotransformation. These studies involve incubating the compound with metabolically active systems and analyzing the samples over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and identify the parent compound and its metabolites. enamine.net Such profiling helps to create a comprehensive picture of the metabolic pathways and potential for drug-drug interactions. nih.gov Research has shown that this compound serves as both a substrate and an irreversible inactivator of monoamine oxidase (MAO), indicating a specific and significant interaction with this key enzyme system. nih.gov

    Identification of Metabolites

    Through in vitro metabolic studies, several key metabolites of this compound have been identified. The biotransformation process involves a series of oxidative reactions and structural rearrangements.

    The initial and primary metabolite formed from the metabolism of this compound is 2-Phenyl-1-pyrroline. nih.gov This transformation is a key step in the metabolic cascade. The formation of this five-membered cyclic imine occurs following the enzymatic action on the parent compound. nih.gov

    Following the formation of 2-Phenyl-1-pyrroline, further metabolism occurs. After a lag time, 3-Benzoylpropanal and 3-Benzoylpropionic acid are generated. nih.gov The aldehyde, 3-Benzoylpropanal, is produced through the MAO-catalyzed oxidation of 2-Phenyl-1-pyrroline. nih.gov Subsequently, 3-Benzoylpropanal undergoes nonenzymatic oxidation by hydrogen peroxide, which is produced during the MAO reaction, to form the corresponding carboxylic acid, 3-Benzoylpropionic acid. nih.gov

    While the primary metabolic pathway leads to the oxidized metabolites, the formation of 2-Phenylpyrrolidine is also noted. 2-Phenylpyrrolidine is the reduction product of the initial metabolite, 2-Phenyl-1-pyrroline. orgsyn.org This suggests a secondary metabolic route where the cyclic imine intermediate is reduced to form the corresponding saturated pyrrolidine (B122466) ring.

    Table 1: Key Metabolites of this compound

    Parent Compound Metabolite Type of Transformation
    This compound 2-Phenyl-1-pyrroline Oxidative Ring Expansion
    2-Phenyl-1-pyrroline 3-Benzoylpropanal MAO-catalyzed oxidation
    3-Benzoylpropanal 3-Benzoylpropionic Acid Nonenzymatic oxidation
    2-Phenyl-1-pyrroline 2-Phenylpyrrolidine Reduction

    Metabolic Pathways and Enzymes Involved

    The metabolic conversion of this compound is governed by a specific enzymatic pathway, with monoamine oxidase playing a central role. The process is initiated by a one-electron oxidation mechanism. nih.gov

    The proposed pathway begins with the one-electron oxidation of this compound to an amine radical cation. nih.gov This is followed by a homolytic cleavage of the cyclobutane (B1203170) ring. The resulting radical intermediate can then either cyclize to form a 2-phenylpyrrolinyl radical or attach to the flavin cofactor of the enzyme, leading to its inactivation. nih.gov The cyclic radical is further oxidized by one electron to yield the first identified metabolite, 2-Phenyl-1-pyrroline. nih.gov

    Monoamine oxidase (MAO) is the key enzyme responsible for the metabolism of this compound. nih.gov MAOs are a family of enzymes that catalyze the oxidation of monoamines. clinpgx.org Studies demonstrate that this compound is not only a substrate for MAO but also a time-dependent, irreversible inactivator of the enzyme. nih.gov This dual role is significant; for every molecule of this compound that causes enzyme inactivation, approximately 325 molecules are converted into the product, 2-Phenyl-1-pyrroline. nih.gov This interaction strongly supports the involvement of a radical mechanism in MAO-catalyzed amine oxidations and identifies this compound as a member of the cyclobutylamine (B51885) class of MAO inactivators. nih.gov

    Table 2: Enzyme Involvement in this compound Metabolism

    Compound Enzyme Metabolic Action Resulting Product(s)
    This compound Monoamine Oxidase (MAO) Substrate Oxidation & Enzyme Inactivation 2-Phenyl-1-pyrroline
    2-Phenyl-1-pyrroline Monoamine Oxidase (MAO) Oxidation 3-Benzoylpropanal

    Role of Cytochrome P-450 in Metabolism

    The biotransformation of this compound and its related compounds is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of proteins crucial for the metabolism of a vast array of xenobiotics. mdpi.comnih.govyoutube.comnih.gov These enzymes, primarily located in the liver, catalyze Phase I metabolic reactions, such as oxidation, which typically convert lipophilic compounds into more water-soluble metabolites, facilitating their excretion. nih.gov For compounds in the this compound class, specific CYP isozymes play a predominant role.

    Research on sibutramine (B127822), a well-studied derivative, has identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its metabolism. wikipedia.org This enzyme mediates the initial N-demethylation of sibutramine to its pharmacologically active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). wikipedia.org The CYP1, 2, and 3 families are responsible for metabolizing approximately 80% of clinical drugs. nih.gov

    In addition to CYP3A4, other enzymes like CYP2B6 and CYP2C19 have been shown to be involved in the metabolic pathways. nih.govnih.gov Oxidation of this compound itself by P-450 has been found to yield metabolites such as 2-phenyl-1-pyrroline and 2-phenylpyrrolidine, suggesting a ring-expansion mechanism. researchgate.net The involvement of multiple CYP enzymes highlights the complex routes through which these compounds are processed in the body. The expression and activity of these enzymes can be influenced by a variety of factors, including genetic polymorphisms and the presence of other drugs, leading to significant interindividual variability in metabolic profiles. clinpgx.orguniroma1.it

    Pharmacokinetic Studies of this compound and Related Compounds

    Pharmacokinetic studies quantify the processes of absorption, distribution, metabolism, and excretion (ADME) of a compound. srmist.edu.innih.gov For this compound and its analogues, these studies are critical for understanding their behavior in the body.

    Absorption, Distribution, Metabolism, and Excretion

    Absorption: Sibutramine, a key related compound, is reported to be well-absorbed from the gastrointestinal tract, with an absorption rate of about 77%. wikipedia.org However, it undergoes significant first-pass metabolism in the liver, which reduces the bioavailability of the parent drug. wikipedia.org Food intake can influence absorption; administration with a standard meal has been shown to increase the area under the curve (AUC) and maximum concentration (Cmax) of sibutramine and its M1 metabolite, while also delaying the time to peak concentration by approximately 3 hours. ualberta.ca

    Distribution: Once in the bloodstream, these compounds are distributed to various tissues. lww.com The distribution process is influenced by factors such as blood flow and protein binding. youtube.com Sibutramine and its active metabolites are highly bound to plasma proteins (97% for the parent drug and 94% for metabolites M1 and M2), which limits their distribution into tissues but also prolongs their presence in the circulation. wikipedia.org

    Metabolism: As detailed in the previous section, metabolism occurs primarily in the liver via CYP enzymes, particularly CYP3A4. wikipedia.org The primary metabolic pathway is N-demethylation, converting sibutramine into its more active metabolites, M1 and M2. wikipedia.org this compound itself is a substrate for monoamine oxidase (MAO), which converts it to 2-phenyl-1-pyrroline. nih.gov

    Excretion: The metabolites, being more water-soluble than the parent compound, are subsequently eliminated from the body, primarily through the kidneys in urine. youtube.com The half-lives of the active metabolites M1 and M2 are considerably longer than that of the parent compound, at 14 and 16 hours, respectively, indicating a slower elimination rate. wikipedia.org

    Influence of Genetic Variants on Pharmacokinetics

    Genetic polymorphisms in CYP enzymes can significantly alter the pharmacokinetic properties of drugs metabolized by them. nih.gov This leads to distinct phenotypes among individuals, such as poor, intermediate, extensive, and ultrarapid metabolizers. clinpgx.org

    Studies have demonstrated the substantial impact of genetic variants in CYP2B6 and CYP2C19 on the pharmacokinetics of sibutramine and its metabolites. The CYP2B66 allele, for instance, is associated with a lower metabolic clearance of the M1 metabolite. nih.gov Individuals carrying this allele showed a significantly longer elimination half-life for M1 (33.3 ± 10.5 hours) compared to those with the *1/1 genotype (21.0 ± 7.4 hours). nih.gov

    Similarly, the CYP2C19 genotype has a profound effect. nih.gov In individuals identified as CYP2C19 poor metabolizers, the mean AUC of sibutramine was over 250% higher than in extensive metabolizers. nih.gov The AUC for the M1 metabolite was also nearly 150% higher in poor metabolizers. nih.gov These findings underscore the critical role of an individual's genetic makeup in determining the disposition of these compounds. frontiersin.org

    CYP Enzyme VariantEffect on PharmacokineticsSpecific Finding
    CYP2B66Reduced metabolic clearance of M1 metabolite~58% greater elimination half-life of M1 compared to *1/1 genotype. nih.gov
    CYP2C19 Poor MetabolizerIncreased plasma levels of sibutramine and M1 metabolite252.2% higher AUC for sibutramine and 148.0% higher AUC for M1 compared to extensive metabolizers. nih.gov

    Drug-Drug Interactions

    Given that the metabolism of this compound-related compounds is heavily dependent on the CYP450 system, particularly CYP3A4, there is a significant potential for drug-drug interactions. nih.govpharmacytimes.com Co-administration with drugs that inhibit or induce these enzymes can alter the plasma concentrations and, consequently, the effects of the compound. nih.govnih.gov

    CYP Inhibitors: Drugs that inhibit CYP3A4 can decrease the metabolism of its substrates. pharmacytimes.com This competition for the enzyme can lead to increased plasma concentrations of the substrate drug. nih.gov Potent CYP3A4 inhibitors like ketoconazole, ritonavir, or even grapefruit juice, could theoretically increase the levels of sibutramine and its metabolites, potentially leading to exaggerated pharmacological effects. fda.govmedbullets.com

    CYP Inducers: Conversely, drugs that induce CYP3A4 activity can increase the rate of metabolism, leading to lower plasma concentrations and potentially reduced efficacy of the substrate drug. pharmacytimes.comfda.gov Potent inducers such as rifampin, carbamazepine, and St. John's Wort can significantly decrease the exposure of drugs metabolized by CYP3A4. fda.govmedbullets.com Therefore, co-administration of these inducers with a compound like sibutramine would be expected to decrease its plasma levels and those of its active metabolites.

    Predictive Models in Pharmacokinetics

    Predictive models are increasingly used in drug discovery and development to forecast the pharmacokinetic behavior of new chemical entities. pharmajen.comnih.gov These computational tools can help anticipate ADME properties and potential food effects, reducing the need for extensive animal testing. nih.govnih.gov

    For sibutramine, exposure-response models have been developed to quantitatively predict its effects. dovepress.com These models often treat the compound as a prodrug and are built based on its known metabolic pathways. dovepress.com Physiologically based pharmacokinetic (PBPK) models integrate physicochemical drug properties with physiological data to simulate drug disposition in the body. nih.gov Such models can be used to predict the impact of factors like food intake on absorption or the consequences of co-administration with CYP inhibitors. nih.gov By simulating drug concentrations over time, these models help in understanding the variability in drug response across different populations and aid in making informed decisions during clinical development. pharmajen.com

    Pharmacological and Biological Activity Research

    Monoamine Oxidase Inhibition

    1-Phenylcyclobutylamine has been identified as a compound that interacts with monoamine oxidase (MAO), an enzyme crucial for the breakdown of monoamine neurotransmitters. wikipedia.orgmdpi.com Research has explored its specific mechanisms of action and the structural features that govern its inhibitory activity.

    Inactivation Properties and Selectivity

    This compound acts as both a substrate and a time-dependent, irreversible inactivator of monoamine oxidase. nih.gov The process of inactivation involves the covalent attachment of the compound to the flavin cofactor of the enzyme. nih.gov For every molecule of this compound that causes inactivation, approximately 325 molecules are converted into product, indicating a significant partitioning between these two pathways. nih.gov This inactivation mechanism is believed to involve a one-electron oxidation of this compound to an amine radical cation, which then undergoes homolytic cleavage of the cyclobutane (B1203170) ring. nih.gov

    The selectivity of MAO inhibitors for the two isoforms of the enzyme, MAO-A and MAO-B, is a critical aspect of their pharmacological profile. wikipedia.org MAO-A is primarily responsible for the breakdown of serotonin, norepinephrine, and dopamine, while MAO-B preferentially metabolizes phenethylamine (B48288) and other trace amines. wikipedia.org The selectivity of this compound for MAO-A versus MAO-B has been a point of interest in structure-activity relationship studies.

    Structure-Activity Relationships for MAO Inhibition

    The chemical structure of this compound is foundational to its interaction with monoamine oxidase. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecule affect its inhibitory potency and selectivity. For instance, the cyclobutane ring in this compound represents a distinct class of MAO inactivators. nih.gov

    Research on related compounds, such as 2-phenylcyclopropylamines, has provided insights into the active sites of MAO-A and MAO-B. koreascience.kr These studies suggest the presence of hydrophobic cavities and specific binding sites that accommodate the phenyl and cyclopropyl (B3062369) or cyclobutyl rings. koreascience.kr The stereochemistry of these molecules is also a crucial determinant of their inhibitory activity. koreascience.kr While detailed SAR data for a wide range of this compound analogues is not extensively available in the provided context, the principles derived from similar classes of compounds underscore the importance of the three-dimensional structure in MAO inhibition. koreascience.krnih.gov

    Receptor Binding and Modulation Studies

    Allosteric modulators are compounds that bind to a site on a receptor that is different from the primary (orthosteric) binding site. nih.govmdpi.com This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effects of the endogenous ligand or other drugs that bind to the orthosteric site. nih.govmdpi.com Studies on other compounds have shown that allosteric modulation can offer a more nuanced way to control receptor activity, potentially avoiding some of the side effects associated with direct agonists or antagonists. nih.govbiorxiv.org Although specific studies detailing the receptor binding and allosteric modulation profile of this compound are not extensively covered in the provided search results, this remains a pertinent area for pharmacological characterization.

    Investigation of Neurological Pathways

    Neurological pathways are complex circuits of interconnected neurons that transmit signals throughout the nervous system, governing everything from simple reflexes to complex behaviors. wikipedia.org The investigation of how chemical compounds affect these pathways is fundamental to understanding their effects on the brain and behavior.

    The monoamine oxidase enzymes that this compound inhibits are integral to the regulation of neurotransmitters within these pathways. vt.edu By altering the levels of monoamines like serotonin, norepinephrine, and dopamine, MAO inhibitors can have widespread effects on mood, cognition, and motor control. wikipedia.orgnih.gov The therapeutic effects and side effects of MAOIs are directly related to their impact on these neurological circuits. nih.gov Research into psychedelics like psilocybin has highlighted the importance of specific neural circuits, such as the default mode network (DMN), in their mechanism of action. nih.govnih.gov While the specific effects of this compound on particular neurological pathways have not been detailed in the provided search results, its action as an MAO inhibitor suggests it would modulate monoaminergic pathways.

    Analogues of Hallucinogenic Phenethylamines

    This compound and its derivatives have been synthesized and studied as conformationally restricted analogues of hallucinogenic phenethylamines. nih.govacs.org This research aims to understand the specific three-dimensional shape that a molecule must adopt to produce hallucinogenic effects.

    Lack of LSD-like Biological Activity

    Despite their structural similarity to potent hallucinogens, studies on certain substituted 2-phenylcyclobutylamines have demonstrated a lack of LSD-like biological activity. nih.govacs.org In drug discrimination studies in rats, a standard model for assessing the subjective effects of psychoactive drugs, these cyclobutylamine (B51885) analogues did not fully substitute for the discriminative stimulus effects of LSD. nih.govacs.org

    For example, while trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine (B1227740) showed complete generalization to the LSD cue, the corresponding cyclobutyl homologues only produced partial generalization at higher doses, indicating they are significantly less potent. nih.govacs.org The cis trimethoxy cyclobutylamine compound showed no generalization at all. nih.gov This lack of activity suggests that the conformation imposed by the cyclobutane ring is not optimal for producing LSD-like effects, providing valuable information about the structural requirements for hallucinogenic activity. nih.govacs.org This research highlights the subtle but critical role of molecular geometry in determining the pharmacological properties of psychoactive compounds. nih.gov

    Enzyme Inhibition Beyond MAO

    While this compound is primarily recognized as an inhibitor of monoamine oxidase (MAO), research has also explored its interaction with other enzyme systems, notably cytochrome P-450 (P450). The cytochrome P450 family of enzymes is crucial for the metabolism of a wide array of xenobiotics, and interactions with this system can have significant implications for a compound's pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com

    Studies have shown that this compound is a substrate for cytochrome P-450. The oxidation of this compound by P-450 results in a ring expansion, yielding the metabolites 2-phenyl-1-pyrroline and 2-phenylpyrrolidine. researchgate.net This transformation is believed to proceed through an aminium radical intermediate, a mechanism that has also been proposed for its interaction with MAO. researchgate.netacs.org Furthermore, research on a related compound, N-(1-phenylcyclobutyl)-benzylamine, demonstrated that it is oxidized by purified P-450 to form N-(1-phenyl)cyclobutyl phenyl nitrone, which involves two successive oxidation steps. researchgate.net These findings confirm that this compound and its derivatives are not only MAO inhibitors but also interact with and are metabolized by the cytochrome P-450 enzyme system.

    Enzyme SystemInteraction with this compoundResulting Metabolites/Products
    Cytochrome P-450Oxidation2-Phenyl-1-pyrroline, 2-Phenylpyrrolidine

    This table summarizes the known interactions of this compound with enzyme systems other than MAO based on available research.

    General Biological Activity and Molecular Interactions

    The biological activity of this compound is defined by its molecular interactions with various biological targets. Beyond its well-established role as an MAO inactivator, where it attaches to the flavin cofactor, the compound engages with other key proteins. acs.org

    A significant area of investigation has been its interaction with the serine/threonine-protein kinase AKT, a crucial node in cell signaling pathways related to proliferation and survival. arvojournals.org The phenylcyclobutylamine moiety has been identified as a key structural feature in certain allosteric AKT inhibitors. ambeed.cnambeed.cn Molecular interaction studies indicate that the phenylcyclobutylamine side chain associates with the highly conserved YRD motif within the kinase domain of AKT. ambeed.cn This association is stabilized by both polar and nonpolar interactions. Specifically, the phenyl ring of the moiety can establish direct hydrophobic contact with a tyrosine residue (Tyr272) in the kinase domain. Concurrently, the primary amine of the cyclobutylamine group is capable of forming bidentate hydrogen bonds with the main chain carbonyl of the same tyrosine residue (Tyr272) and the carboxylate group of a nearby aspartate residue (Asp274). This precise network of interactions helps to orient the cyclobutyl group towards a hydrophobic pocket.

    The compound's interaction with cytochrome P-450, as detailed previously, represents another significant molecular interaction, leading to its metabolism via an aminium radical intermediate mechanism. researchgate.net

    Target ProteinInteracting MoietyKey Interacting ResiduesType of Interaction
    AKT Kinase DomainPhenylcyclobutylamineTyr272, Asp274Hydrophobic contact, Hydrogen bonds
    Cytochrome P-450This compoundNot specifiedCatalytic oxidation
    Monoamine OxidaseThis compoundFlavin cofactorCovalent attachment

    This table outlines the specific molecular interactions of this compound with various biological targets.

    Advanced Research Techniques and Computational Studies

    Spectroscopic Analysis in Mechanistic Elucidation

    Spectroscopic methods are pivotal in identifying the transient intermediates and final products of the metabolic processing of 1-phenylcyclobutylamine, thereby providing crucial evidence for its mechanism of MAO inactivation. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been central to these efforts. nih.govresearchgate.net

    Research has shown that the interaction of this compound with MAO leads to the formation of specific metabolites. The primary metabolite identified is 2-phenyl-1-pyrroline. nih.gov Its detection provides strong support for a mechanistic pathway involving a one-electron oxidation of the amine to a radical cation, followed by a homolytic cleavage of the cyclobutane (B1203170) ring. This rearrangement leads to a radical that cyclizes to form the 2-phenylpyrrolinyl radical, which is then further oxidized to 2-phenyl-1-pyrroline. nih.gov

    Further metabolism, catalyzed by MAO, of 2-phenyl-1-pyrroline (likely through its hydrolysis product, γ-aminobutyrophenone) results in the generation of 3-benzoylpropanal. This aldehyde is subsequently oxidized to 3-benzoylpropionic acid. nih.gov The identification of these downstream metabolites through spectroscopic analysis confirms the proposed metabolic cascade.

    The combination of NMR and MS is particularly powerful. frontiersin.orgnih.govnih.gov NMR spectroscopy allows for the structural elucidation of isolated metabolites in solution, providing detailed information about the connectivity of atoms. frontiersin.orgnih.gov Mass spectrometry provides highly sensitive detection and accurate mass measurements, enabling the identification of metabolites even at very low concentrations and the determination of their elemental composition. researchgate.netnih.gov Together, these techniques provide the definitive structural evidence required to map the metabolic pathway of this compound and, by extension, infer the mechanism of enzyme inactivation. nih.govresearchgate.net

    Table 1: Metabolites of this compound Identified by Spectroscopic Analysis

    Metabolite NameSpectroscopic EvidenceMechanistic Significance
    2-Phenyl-1-pyrrolineIdentified as the initial metabolite formed. nih.govSupports the radical cation mechanism and subsequent intramolecular cyclization. nih.gov
    3-BenzoylpropanalDetected after a lag time following the formation of 2-phenyl-1-pyrroline. nih.govProduct of MAO-catalyzed oxidation of 2-phenyl-1-pyrroline. nih.gov
    3-Benzoylpropionic acidGenerated from the oxidation of 3-benzoylpropanal. nih.govConfirms the downstream metabolic cascade. nih.gov

    Computational Chemistry and Modeling

    Computational approaches have become indispensable in modern medicinal chemistry, offering insights into reaction mechanisms and pharmacokinetic properties that are often difficult to obtain through experimental methods alone.

    While direct computational studies on the biradical pathway of this compound were not prominently found in the searched literature, research on analogous cyclobutane systems provides a strong basis for its relevance. For instance, computational studies on the thermal ring contraction of pyrrolidine (B122466) precursors to form cyclobutanes, such as 1-phenylcyclobutanecarbonitrile, have supported a singlet 1,4-biradical intermediate pathway. These studies are critical as they help to minimize the consideration of side reactions by favoring the singlet biradical pathway over a triplet state. Such computational evidence for radical intermediacy in related systems lends theoretical support to the proposed radical-mediated mechanisms for this compound's action, including its inactivation of MAO which is thought to proceed via a radical cation. nih.gov Computational analysis can delineate the energetics of the reaction path, identifying transition states and intermediates, and thus provide a detailed, step-by-step understanding of the chemical transformation. nih.gov

    Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a chemical compound in the body. irispublishers.comnih.govmdpi.com These models are constructed based on the physiological and anatomical structure of the body, incorporating parameters such as blood flow, organ volumes, and enzymatic activity. irispublishers.commdpi.com

    Although specific PBPK models for this compound are not detailed in the provided search results, the development of such models for structurally and pharmacologically similar compounds, like amphetamine and methamphetamine, demonstrates their utility. irispublishers.comnih.gov These models can simulate the concentration-time profiles of a drug in various tissues and can be used to explore the effects of factors like urine pH on drug disposition. nih.govmdpi.com For a compound like this compound, a PBPK model could be invaluable for predicting its pharmacokinetic profile in humans, assessing potential drug-drug interactions, and extrapolating data from animal studies.

    Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery and development, including the study of monoamine oxidase inhibitors. nih.govnih.govresearchgate.netacs.orgresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions about the properties of chemical compounds.

    In the context of MAO inhibitors, ML models have been developed to predict docking scores and binding affinities with greater speed and accuracy than traditional methods. nih.govnih.govresearchgate.net For instance, K-nearest neighbors (KNN) has been shown to be a reliable approach for ranking MAO-B inhibitor complexes. nih.gov Furthermore, cheminformatics approaches using machine learning can identify optimal chemical patterns for inhibitory activity against MAO. acs.org

    For a compound like this compound, ML and AI could be employed to:

    Predict its binding affinity and selectivity for MAO-A versus MAO-B.

    Identify potential off-target interactions.

    Develop quantitative structure-activity relationship (QSAR) models to guide the synthesis of more potent or selective analogues. researchgate.net

    Enhance PBPK models by predicting key ADME parameters.

    The integration of AI and ML into the study of MAO inhibitors promises to accelerate the discovery and development of new therapeutic agents. nih.govresearchgate.net

    Table 2: Applications of Computational Modeling to this compound and Related Compounds

    Modeling TechniqueApplicationRelevance to this compound
    Biradical Pathway StudiesElucidation of reaction mechanisms involving radical intermediates in cyclobutane systems. Provides theoretical support for the proposed radical-mediated mechanism of MAO inactivation. nih.gov
    PBPK ModelsPrediction of ADME properties and pharmacokinetic profiles of amphetamine analogues. irispublishers.comnih.govDemonstrates a framework for predicting the pharmacokinetics of this compound.
    Machine Learning / AIPrediction of binding affinity and pharmacokinetic properties of MAO inhibitors. nih.govnih.govresearchgate.netCan be used to predict the biological activity and guide the development of analogues of this compound.

    Mechanistic Studies Utilizing Substrate Analogues

    The use of substrate analogues is a classic and powerful strategy in enzymology to probe reaction mechanisms. In the study of this compound and its interaction with MAO, analogues have provided critical insights into the importance of the cyclobutyl ring and the nature of the chemical transformations that occur.

    The inactivation of MAO by this compound is thought to proceed through a radical mechanism. nih.govpsu.edu Evidence for this comes from comparing its effects to those of other cycloalkylamines. For example, studies with 1-phenylcyclopropylamine, a compound with a more strained ring system, also show mechanism-based inactivation of MAO. nih.gov The mechanism of inactivation by these cyclopropylamine (B47189) analogues is believed to be similar to that of this compound, involving the formation of a radical intermediate. psu.edu

    The slower rate of inactivation by cyclobutylamines compared to cyclopropylamines in some enzyme systems is consistent with the known relative rates of ring opening of cycloalkyl-substituted aminium radicals, further supporting a radical-based mechanism. researchgate.net By systematically varying the structure of the cycloalkylamine inhibitor, researchers can correlate changes in inactivation kinetics and product distribution with specific structural features, thereby building a detailed picture of the enzymatic reaction.

    The oxidation of N-(1-phenylcyclobutyl)-benzylamine by cytochrome P-450, another enzyme system, to yield a nitrone product also points to the formation of an aminium radical intermediate. researchgate.net The study of these and other analogues has been instrumental in solidifying the evidence for a single-electron transfer (SET) mechanism in the oxidation of amines by both MAO and cytochrome P-450 enzymes. psu.edu

    Applications and Future Directions

    Development of New Classes of Monoamine Oxidase Inactivators

    1-Phenylcyclobutylamine has been instrumental in the development of a novel class of monoamine oxidase (MAO) inactivators. nih.gov MAOs are enzymes responsible for the degradation of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. mdpi.com

    Research has shown that this compound acts as both a substrate and a time-dependent irreversible inactivator of MAO. nih.gov This dual functionality has provided significant insights into the enzyme's catalytic mechanism. The inactivation process involves the covalent attachment of a metabolite of this compound to the flavin cofactor of the enzyme. nih.gov For every molecule that causes inactivation, approximately 325 molecules are processed as a substrate, highlighting a specific partitioning ratio. nih.gov This characteristic distinguishes it from many traditional MAO inhibitors. mdpi.com

    The study of this compound and its derivatives has opened up new avenues for designing more selective and efficient MAO inhibitors. dntb.gov.uanih.gov By modifying the substituents on the phenyl ring or the cyclobutane (B1203170) moiety, researchers can fine-tune the inhibitory potency and selectivity towards the two isoforms of MAO, MAO-A and MAO-B. nih.gov This has led to the exploration of new chemical entities with potentially improved therapeutic profiles and fewer side effects compared to older, non-selective inhibitors. mdpi.com

    Exploration of Cyclobutane Scaffolds in Medicinal Chemistry and Drug Discovery

    The cyclobutane ring, once considered a niche structural motif, is increasingly being recognized for its valuable contributions to medicinal chemistry and drug discovery. nih.govru.nl The inclusion of this strained four-membered ring in drug candidates can confer several advantageous properties. chemistryviews.orgnih.gov

    Key Advantages of Cyclobutane Scaffolds:

    Conformational Restriction: The rigid and puckered nature of the cyclobutane ring restricts the conformational flexibility of a molecule. nih.govru.nl This can lead to a more defined three-dimensional structure, which is often crucial for high-affinity binding to biological targets.

    Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance a drug candidate's metabolic stability, leading to improved pharmacokinetic properties. nih.govchem-space.com

    Improved Physicochemical Properties: Cyclobutane scaffolds can be used to modulate a molecule's lipophilicity and solubility, properties that are critical for absorption, distribution, metabolism, and excretion (ADME). chem-space.comdrugdesign.org

    Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as phenyl rings or larger cyclic systems. nih.govchem-space.comnih.gov This strategy of replacing a functional group with another that has similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles. drugdesign.orgopenaccessjournals.com

    Access to Novel Chemical Space: The unique three-dimensional shape of cyclobutane-containing molecules allows for the exploration of novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action. nih.govresearchgate.net

    The successful incorporation of cyclobutane scaffolds in various drug candidates, including those targeting cancer and inflammatory diseases, highlights the growing importance of this structural unit in modern drug design. ru.nlrsc.org

    Potential for Further Functionalization of Derivatives

    The this compound scaffold offers numerous possibilities for further chemical modification, allowing for the creation of a diverse library of derivatives with potentially enhanced or novel biological activities. The development of synthetic methodologies for direct C-H functionalization has opened up new avenues for modifying aromatic and heterocyclic compounds. beilstein-journals.orgsioc-journal.cnd-nb.info

    Potential Functionalization Strategies:

    Substitution on the Phenyl Ring: The phenyl group can be substituted with various functional groups, such as halogens, alkyls, or alkoxys. These modifications can influence the electronic properties and steric bulk of the molecule, which in turn can affect its binding affinity and selectivity for a particular biological target.

    Functionalization of the Cyclobutane Ring: While more challenging, direct functionalization of the cyclobutane ring itself is an emerging area of research. Introducing substituents on the cyclobutane ring can further refine the three-dimensional shape of the molecule and introduce new points of interaction with a biological target.

    The synthesis of selenium-containing derivatives, for example, could introduce antioxidant properties to the parent molecule. mdpi.com The ability to systematically modify the this compound structure provides a powerful tool for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds into clinical candidates. rsc.org

    Contribution to Understanding Enzyme Catalysis Mechanisms

    The study of this compound's interaction with enzymes, particularly monoamine oxidase (MAO) and cytochrome P450, has significantly contributed to our understanding of enzyme catalysis mechanisms. nih.govresearchgate.netresearchgate.net

    The oxidation of this compound by MAO provides strong evidence for a radical-based mechanism. nih.gov The process is believed to involve a one-electron oxidation of the amine to form an amine radical cation, followed by the cleavage of the cyclobutane ring. nih.gov The resulting radical can then either cyclize to form 2-phenyl-1-pyrroline or bind to the enzyme's flavin cofactor, leading to inactivation. nih.govpsu.edu This proposed mechanism has been supported by the identification of the metabolic products, including 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid. nih.gov

    Similarly, the oxidation of this compound by cytochrome P-450 enzymes has been shown to yield ring-expanded products like 2-phenyl-1-pyrroline and 2-phenylpyrrolidine, which is also consistent with the formation of an aminium radical intermediate. researchgate.netresearchgate.net These studies have provided valuable insights into the fundamental steps of enzyme-catalyzed oxidation reactions, including electron transfer, bond cleavage, and product formation. wou.edunih.govslideshare.net

    Future Research Avenues in Synthetic Methodology

    While significant progress has been made in the synthesis and application of this compound and its derivatives, there remain several exciting avenues for future research in synthetic methodology.

    One area of focus is the development of more efficient and scalable syntheses of the 1-phenylcyclobutane core. Current methods can sometimes be lengthy and require harsh reaction conditions. chemistryviews.org The development of catalytic and asymmetric methods for the construction of this scaffold would be highly valuable, enabling the synthesis of enantiomerically pure derivatives for biological evaluation.

    Furthermore, the exploration of novel C-H activation strategies for the direct and selective functionalization of the cyclobutane ring is a promising area of research. beilstein-journals.orgsioc-journal.cnd-nb.info Such methods would provide more direct access to a wider range of derivatives and avoid the need for pre-functionalized starting materials.

    The development of new synthetic routes to spirotetrahydroquinolines and other complex heterocyclic systems incorporating the cyclobutane motif is also an active area of investigation. chemistryviews.org These complex scaffolds have shown promise in various therapeutic areas, and new synthetic methods will be crucial for their continued exploration. chemistryviews.org

    Q & A

    Basic: What methods are recommended for the chemical identification and characterization of 1-Phenylcyclobutylamine?

    To confirm the identity and purity of this compound (CAS 17380-77-7), researchers should employ a combination of spectroscopic and chromatographic techniques:

    • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the cyclobutane ring structure and phenyl substitution pattern. Compare chemical shifts with computational predictions or analogous compounds .
    • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular formula (C10H13NC_{10}H_{13}N) and fragmentation patterns .
    • High-Performance Liquid Chromatography (HPLC) : Assess purity via reverse-phase HPLC with UV detection (e.g., 254 nm). A purity threshold of ≥95% is typical for research-grade samples .

    Basic: How can researchers determine the physicochemical properties of this compound?

    Key properties include:

    • Solubility : Perform phase-solubility studies in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane) using gravimetric or UV-spectrophotometric quantification .
    • Stability : Conduct accelerated stability testing under varying pH, temperature, and light exposure. Monitor degradation via HPLC and track byproducts .
    • pKa : Use potentiometric titration or computational tools (e.g., ACD/Labs) to estimate ionization states relevant to bioavailability .

    Advanced: What strategies optimize the synthesis of this compound for high yield and scalability?

    Advanced synthesis approaches focus on:

    • Cyclobutane Ring Formation : Explore [2+2] photocycloaddition or strain-driven ring-closing metathesis. Catalysts like Ru-based complexes may enhance stereochemical control .
    • Amine Functionalization : Evaluate reductive amination or Gabriel synthesis for introducing the amine group. Optimize reaction conditions (e.g., temperature, solvent polarity) via Design of Experiments (DoE) .
    • Work-Up Efficiency : Implement liquid-liquid extraction or flash chromatography to isolate the product. Monitor yields using 1H^1H-NMR integration against an internal standard .

    Advanced: How can researchers investigate the pharmacological activity of this compound using in vitro assays?

    Methodological steps include:

    • Target Identification : Screen against neurotransmitter receptors (e.g., serotonin, dopamine) via radioligand binding assays. Compare affinity (KiK_i) with structural analogs like phenethylamines .
    • Functional Assays : Use cell-based systems (e.g., HEK293 transfected with GPCRs) to measure cAMP or calcium flux. Normalize data to positive/negative controls .
    • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS/MS quantification of parent compound depletion .

    Advanced: How should researchers address contradictions in reported biological activity data for this compound?

    Resolve discrepancies through:

    • Meta-Analysis : Systematically compare studies for variations in assay conditions (e.g., cell lines, compound concentrations). Use tools like PRISMA guidelines for literature review .
    • Dose-Response Validation : Replicate conflicting experiments with standardized protocols. Apply statistical tests (e.g., ANOVA with post-hoc analysis) to identify outliers .
    • Structural Confirmation : Verify compound identity in prior studies using spectral data repositories (e.g., PubChem) to rule out mischaracterization .

    Advanced: What analytical methods are suitable for detecting trace impurities in this compound?

    Develop sensitive protocols such as:

    • LC-HRMS : Pair liquid chromatography with high-resolution MS to identify impurities at ppm levels. Use isotopic pattern matching for structural elucidation .
    • GC-MS with Derivatization : Enhance volatility of polar impurities via silylation or acylation. Compare retention indices with reference libraries .
    • Limit of Detection (LOD) : Calculate via signal-to-noise ratios (S/N ≥ 3) and validate using spiked samples .

    Advanced: How can computational modeling predict the reactivity and bioactivity of this compound?

    Employ:

    • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .
    • Molecular Docking : Simulate interactions with target proteins (e.g., monoamine transporters) using AutoDock Vina. Validate with experimental IC50_{50} values .
    • ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .

    Advanced: What experimental designs are appropriate for toxicology studies of this compound?

    Follow these steps:

    • Acute Toxicity : Conduct OECD Guideline 423 trials in rodents, monitoring mortality, clinical signs, and histopathology .
    • Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .
    • Dose Escalation : Use a modified Fibonacci sequence for dose increments in repeated-dose studies. Apply survival analysis (Kaplan-Meier curves) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.